![molecular formula C18H17N3O6 B7519463 methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)
methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate, also known as MNOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNOPB is a derivative of benzoic acid and has a unique molecular structure that makes it a useful tool for studying various biochemical and physiological processes.
作用机制
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate works by binding to specific target molecules, such as metal ions, proteins, and DNA, and altering their function. The mechanism of action of methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate is dependent on the specific target molecule it binds to. For example, when methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate binds to metal ions, it undergoes a conformational change that results in fluorescence emission. When methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate binds to proteins or DNA, it can alter their function by inhibiting or enhancing their activity.
Biochemical and Physiological Effects:
methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has been shown to have both biochemical and physiological effects. In terms of biochemical effects, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In terms of physiological effects, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has been shown to have anti-inflammatory and analgesic effects, which can be useful in the treatment of various diseases, such as arthritis and cancer.
实验室实验的优点和局限性
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe that can detect metal ions at low concentrations. methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate is also easy to synthesize and can be modified to target specific molecules. However, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate also has some limitations. It can be toxic to cells at high concentrations, and its fluorescence can be affected by pH and temperature changes.
未来方向
There are several future directions for research on methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate. One area of research could focus on developing new derivatives of methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate that have improved properties, such as increased sensitivity or decreased toxicity. Another area of research could focus on using methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate as a tool for studying the role of metal ions in biological systems, such as the brain. Additionally, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate could be used as a photosensitizer for new applications in photodynamic therapy. Overall, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has the potential to be a valuable tool for scientific research in various fields.
合成方法
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate can be synthesized through a simple two-step process. The first step involves the condensation of 3-nitroaniline and ethyl acetoacetate in the presence of acetic anhydride to form 1-(3-nitroanilino)-1-oxopropan-2-yl acetate. The second step involves the reaction of 1-(3-nitroanilino)-1-oxopropan-2-yl acetate with methyl 4-formylbenzoate in the presence of sodium methoxide to form methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate.
科学研究应用
Methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has numerous applications in scientific research. It has been used as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has also been used as a tool for studying the binding of ligands to proteins and DNA. Additionally, methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate has been used as a photosensitizer for photodynamic therapy, a treatment for cancer that involves the use of light and a photosensitizing agent to destroy cancer cells.
属性
IUPAC Name |
methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-12(17(22)20-15-4-3-5-16(10-15)21(24)25)27-19-11-13-6-8-14(9-7-13)18(23)26-2/h3-12H,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFLEFQQABDLOY-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])ON=CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])O/N=C/C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)
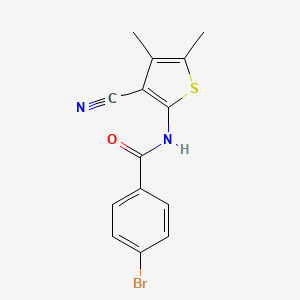


![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)
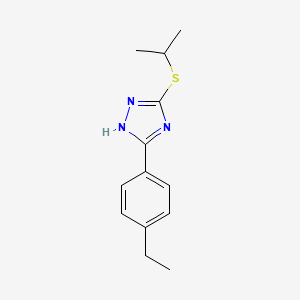
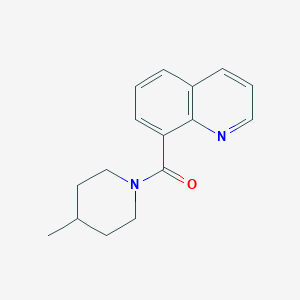
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)

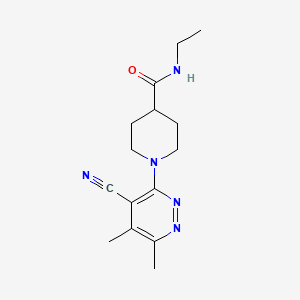
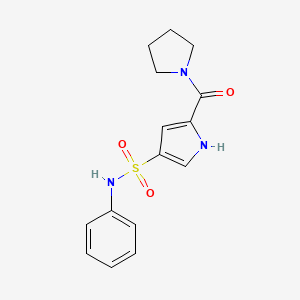
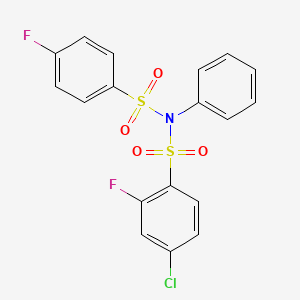
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)